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CAS No.: 70357-66-3

Cat. No.: B1649391 Get Quote

Abstract
This guide details the application of 6-hydroxy-5-azaindole (systematically: 1,5-dihydro-6H-

pyrrolo[3,2-c]pyridin-6-one) as a privileged scaffold in Fragment-Based Drug Discovery

(FBDD). While 7-azaindoles are ubiquitous in kinase inhibition (e.g., Vemurafenib), the 5-

azaindole core offers distinct vectors for chemical elaboration and a unique hydrogen-bonding

profile. This note focuses on exploiting the lactam-lactim tautomerism of the 6-hydroxy

substituent to target adaptive binding pockets, specifically in the ATP-binding hinge region of

kinases and the acetyl-lysine binding pockets of bromodomains.

Part 1: Chemical Biology & Rationale[1]
The Scaffold Advantage
The 6-hydroxy-5-azaindole fragment (MW ~134 Da) complies strictly with the "Rule of Three"

(Ro3). Its value lies in its structural mimicry of purine nucleobases (specifically guanine and

hypoxanthine), yet it lacks the metabolic liability of the glycosidic bond found in nucleosides.

Key Physicochemical Properties:
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Property Value Significance

MW 134.14 Da
High Ligand Efficiency
(LE) potential.

cLogP ~0.6
High solubility in aqueous

buffers (NMR friendly).

H-Bond Donors 2 (Lactam form)
Critical for hinge binding

(Glu/Leu backbone).

H-Bond Acceptors 1 (Lactam form)
Accepts H-bond from hinge

backbone NH.

| PSA | ~45 Å² | Excellent membrane permeability potential. |

The Tautomeric "Switch" mechanism
The critical feature of this fragment is the equilibrium between the 6-oxo (lactam) and 6-hydroxy

(lactim) forms.

In Solution (DMSO/Water): Predominantly exists as the lactam (amide-like).

In Protein Pockets: Can shift to the lactim form to satisfy specific hydrophobic or electrostatic

environments, effectively "switching" its Donor/Acceptor pattern.

Visualization: Tautomeric Equilibrium & Binding Modes
The following diagram illustrates the H-bond donor/acceptor (D/A) inversion that allows this

fragment to adapt to different kinase hinge architectures.
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Figure 1: Tautomeric versatility of 6-hydroxy-5-azaindole allowing dual-mode binding.

Part 2: Screening Workflow (STD-NMR)
While Surface Plasmon Resonance (SPR) is useful for kinetics, Saturation Transfer Difference

(STD) NMR is the gold standard for this scaffold because 6-hydroxy-5-azaindoles are often

weak initial binders (

in mM range) that might fall outside the dynamic range of standard SPR chips. STD-NMR also
provides epitope mapping—telling you which part of the fragment (e.g., the pyrrole ring vs. the
pyridine ring) is contacting the protein.

Experimental Design: STD-NMR
Objective: Validate binding of 6-hydroxy-5-azaindole to Target Protein X and map the contact

surface.

Reagents & Setup
Protein: >95% purity, MW > 15 kDa (for effective spin diffusion). Concentration: 10–20 µM.[1]

Ligand (Fragment): 500 µM – 1 mM (High ligand excess is required, typically 50:1 or 100:1).

Buffer:
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based phosphate buffer (pH 7.4), 150 mM NaCl. Avoid DMSO > 5% as it attenuates the STD
signal.

Instrument: 500 MHz or 600 MHz NMR with cryoprobe.

Detailed Protocol: The Self-Validating Loop
Step 1: The Reference Spectrum (Off-Resonance)

Prepare sample: 20 µM Protein + 1 mM Fragment in buffer.

Set irradiation frequency to -30 ppm (far from any protein or ligand signals).

Acquire 1D

spectrum.[1]

Validation Check: Ensure fragment peaks are sharp.[1] Broadening suggests aggregation

or intermediate exchange.

Step 2: The Saturation Spectrum (On-Resonance)

Set irradiation frequency to 0.0 - 0.8 ppm (targeting protein methyl groups) or 7.0 - 9.0 ppm

(targeting aromatic residues), ensuring no overlap with ligand peaks.

Apply a train of Gaussian-shaped pulses (total saturation time: 2–3 seconds).

Mechanism: Magnetization transfers from protein

bound ligand

free ligand (via exchange).

Step 3: Data Processing (The Difference Spectrum)

Subtract On-Resonance FID from Off-Resonance FID.

Result: Only signals from ligand protons that were in close contact (< 5 Å) with the protein

will appear.
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Step 4: Epitope Mapping (Analysis)

Integrate peak areas in the Difference Spectrum (

).

Integrate peak areas in the Reference Spectrum (

).

Calculate %STD factor:

.

Interpretation:

High %STD (>10%): Protons are in direct contact with the protein surface.

Low %STD (<2%): Protons are solvent-exposed.

Critical Control: Run the exact same protocol with Fragment Only (No Protein).

Pass: No signals in difference spectrum.

Fail: Signals appear (indicates direct irradiation of ligand; adjust On-Resonance frequency).

Part 3: Fragment Elaboration & Chemistry
Once binding is confirmed, the fragment must be "grown" to improve potency. The 6-hydroxy-
5-azaindole scaffold offers three distinct vectors.

Synthetic Vectors
N1-Alkylation (Pyrrole Nitrogen):
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Chemistry: Deprotonation (

) followed by alkyl halide (

).

Vector: Projects into the solvent/ribose pocket (kinase context).

C3-Functionalization (Pyrrole Carbon):

Chemistry: Vilsmeier-Haack formylation or halogenation (NIS/NBS) followed by Suzuki

coupling.

Vector: Projects toward the Gatekeeper residue.

O-Alkylation vs N-Alkylation (Tautomer Trapping):

Chemistry: Using Mitsunobu conditions can favor O-alkylation (fixing the lactim form),

whereas simple alkylation often favors N-alkylation (fixing the lactam form). This allows

you to "lock" the bioactive conformation discovered in Part 1.

Visualization: Elaboration Workflow

Growth Vectors

Validated Hit:
6-Hydroxy-5-azaindole

Vector 1: C3-Position
(Suzuki Coupling)

Vector 2: N1-Position
(Alkylation)

Vector 3: Tautomer Lock
(O- vs N-alkylation)

Lead Series:
<100 nM Potency
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Figure 2: Synthetic elaboration strategy for transforming the fragment into a lead compound.
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[https://www.benchchem.com/product/b1649391#fragment-based-drug-discovery-with-6-
hydroxy-5-azaindole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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